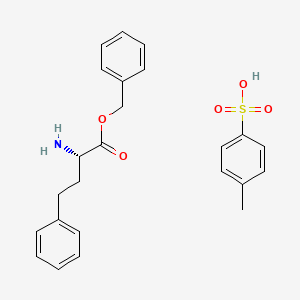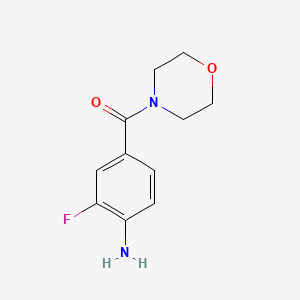
Sucrose-13C6-glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucrose-13C6-glu: is a stable isotope-labeled compound where six carbon atoms in the glucose moiety of sucrose are replaced with carbon-13 isotopes. This labeling allows for precise tracking and analysis in various scientific studies. The molecular formula of this compound is 13C12H22O11 , and it has a molecular weight of 354.2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-glu involves the incorporation of carbon-13 isotopes into the glucose part of sucrose. This can be achieved through enzymatic or chemical methods that specifically target the glucose moiety. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities that can handle stable isotope labeling. The process involves the use of carbon-13 enriched glucose as a starting material, which is then enzymatically or chemically linked to fructose to form the labeled sucrose. The production is carried out under stringent quality control to ensure the purity and accuracy of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Sucrose-13C6-glu undergoes various chemical reactions similar to unlabeled sucrose. These include:
Oxidation: Sucrose can be oxidized to form different products, such as glucose and fructose derivatives.
Reduction: Reduction reactions can convert sucrose into sugar alcohols like sorbitol and mannitol.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include glucose, fructose, sugar alcohols, and various substituted derivatives. These products are used in further research and industrial applications .
Scientific Research Applications
Sucrose-13C6-glu has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbon flow and utilization in biochemical pathways.
Biology: Helps in studying plant metabolism and carbon allocation in different tissues.
Medicine: Used in metabolic flux analysis to study disease mechanisms and drug metabolism.
Industry: Employed in the production of labeled compounds for quality control and research purposes
Mechanism of Action
The mechanism of action of Sucrose-13C6-glu involves its incorporation into metabolic pathways where it acts as a carbon source. The labeled carbon atoms allow researchers to track the movement and transformation of carbon within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sucrose-13C6-fru: Similar to Sucrose-13C6-glu but with carbon-13 isotopes in the fructose moiety.
Glucose-13C6: A labeled glucose compound used for similar metabolic studies.
Fructose-13C6: A labeled fructose compound used in metabolic research
Uniqueness
This compound is unique due to its specific labeling in the glucose moiety, making it particularly useful for studies focused on glucose metabolism and its role in various biological processes.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.25 g/mol |
IUPAC Name |
2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4?,5-,6?,7-,8?,9?,10+,11?,12+/m1/s1/i1+1,4+1,6+1,8+1,9+1,11+1 |
InChI Key |
CZMRCDWAGMRECN-IQZPVDPYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


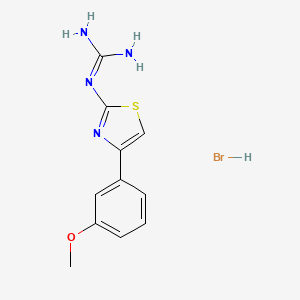
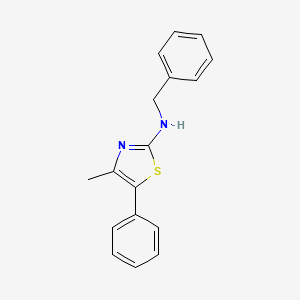
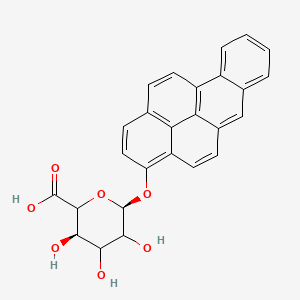
![Methyl 7-(5-fluoro-2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13847215.png)
![Tert-butyl 4-[5-bromo-6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13847220.png)
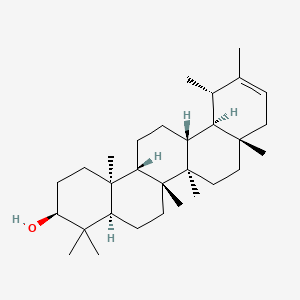


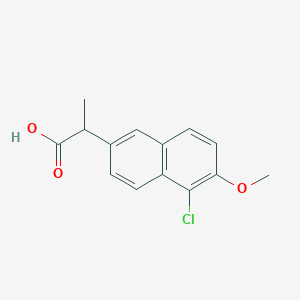
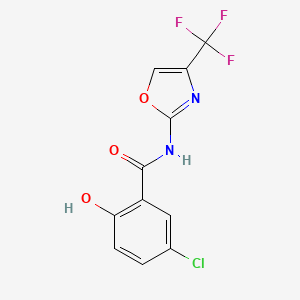
![(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentyl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)iminomethyl]-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione](/img/structure/B13847244.png)
